3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide
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Description
3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Sarvaiya, Gulati, and Patel (2019) focuses on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating the interest in developing new compounds with potential biological activities. Such studies underline the importance of heterocyclic chemistry in pharmaceutical research, where compounds similar to 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide could be explored for their antimicrobial properties or as building blocks for further chemical transformations (Sarvaiya, Gulati, & Patel, 2019).
Antimicrobial Activity
Compounds with structural similarities to this compound have been evaluated for their antimicrobial activity. For example, Farag, Kheder, and Mabkhot (2009) synthesized new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring and assessed their antimicrobial effectiveness. These efforts highlight the continuous search for new antimicrobial agents amidst rising antibiotic resistance, suggesting a possible research path for the compound (Farag, Kheder, & Mabkhot, 2009).
Agricultural Applications
The synthesis and evaluation of heterocyclic compounds extend to agricultural applications as well. Xu et al. (2008) researched 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for their herbicidal activities. Such studies indicate the potential of heterocyclic compounds in developing new herbicides, presenting an area where compounds like this compound could find application (Xu et al., 2008).
Properties
IUPAC Name |
3-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)10-14(19)16-7-8-18-15(20)6-5-12(17-18)13-4-3-9-21-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUQQHBLPHGPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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